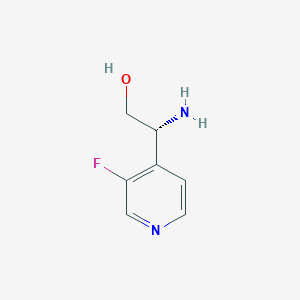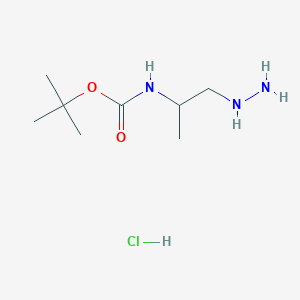
1-(2-Iodoethyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Iodoethyl)piperidine is an organic compound with the molecular formula C7H14IN. It belongs to the class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and various industrial applications. This compound features a piperidine ring substituted with an iodoethyl group, making it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Iodoethyl)piperidine typically involves the reaction of piperidine with 2-iodoethanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-iodoethanol is replaced by the piperidine nitrogen. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product.
化学反応の分析
Types of Reactions
1-(2-Iodoethyl)piperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or cyanides, to form new derivatives.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized products.
Reduction: Reduction reactions can convert the iodoethyl group to an ethyl group, removing the iodine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azidoethylpiperidine, cyanoethylpiperidine, and thioethylpiperidine.
Oxidation: Products include N-oxides and other oxidized derivatives.
Reduction: The major product is ethylpiperidine.
科学的研究の応用
1-(2-Iodoethyl)piperidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and as a precursor for radiolabeled compounds in imaging studies.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 1-(2-Iodoethyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodoethyl group can facilitate the formation of covalent bonds with target proteins, leading to inhibition or activation of biological pathways. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets.
類似化合物との比較
1-(2-Iodoethyl)piperidine can be compared with other piperidine derivatives, such as:
1-(2-Bromoethyl)piperidine: Similar structure but with a bromine atom instead of iodine. It exhibits different reactivity and may be used in different synthetic applications.
1-(2-Chloroethyl)piperidine: Contains a chlorine atom, offering distinct chemical properties and reactivity.
1-(2-Fluoroethyl)piperidine: The presence of a fluorine atom imparts unique electronic effects, influencing the compound’s behavior in chemical reactions.
These similar compounds highlight the versatility of piperidine derivatives and their importance in various fields of research and industry.
特性
IUPAC Name |
1-(2-iodoethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14IN/c8-4-7-9-5-2-1-3-6-9/h1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLHXVJIVFFKCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
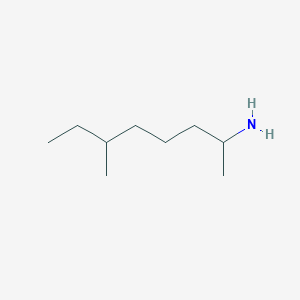
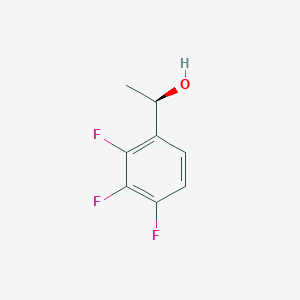
![tert-butyl N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]carbamate](/img/structure/B13581636.png)
![5H,6H,7H,8H-imidazo[1,5-a]pyridine-8-carboxylicacidhydrochloride](/img/structure/B13581637.png)
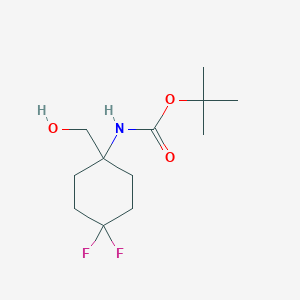
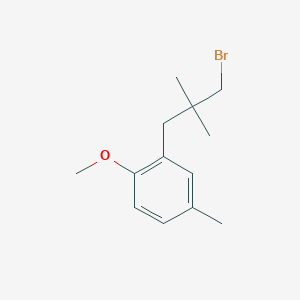

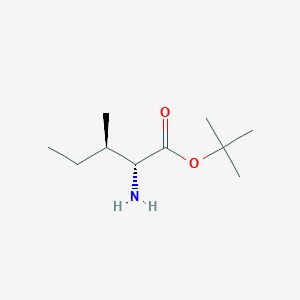
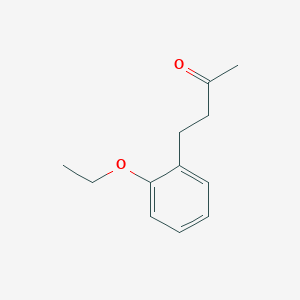
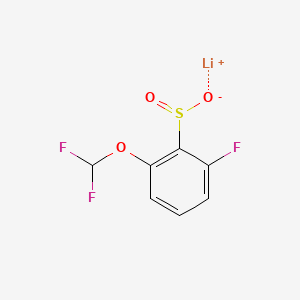
![2-(2-bromo-4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)aceticacid](/img/structure/B13581671.png)
